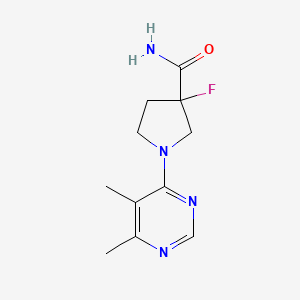
1-(5,6-Dimethylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dimethylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, a fluoropyrrolidine moiety, and a carboxamide functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5,6-dimethylpyrimidine and 3-fluoropyrrolidine.
Step 1: The 5,6-dimethylpyrimidine is subjected to a halogenation reaction to introduce a halogen atom at the 4-position.
Step 2: The halogenated intermediate undergoes a nucleophilic substitution reaction with 3-fluoropyrrolidine to form the desired pyrimidine-fluoropyrrolidine adduct.
Step 3:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the pyrimidine ring, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Hydroxylated or carbonyl derivatives of the pyrimidine ring.
Reduction: Amine or alcohol derivatives of the carboxamide group.
Substitution: Various substituted derivatives of the fluoropyrrolidine moiety.
Scientific Research Applications
1-(5,6-Dimethylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5,6-dimethylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzymatic activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(5,6-Dimethylpyrimidin-4-yl)-3-hydroxypyrrolidine-3-carboxamide
- 1-(5,6-Dimethylpyrimidin-4-yl)-3-chloropyrrolidine-3-carboxamide
- 1-(5,6-Dimethylpyrimidin-4-yl)-3-methylpyrrolidine-3-carboxamide
Comparison:
- Uniqueness: The presence of the fluorine atom in 1-(5,6-dimethylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs.
- Binding Affinity: The fluorine atom enhances the compound’s binding affinity to molecular targets, making it a more potent inhibitor or modulator.
- Reactivity: The fluoropyrrolidine moiety exhibits distinct reactivity patterns in chemical reactions, allowing for the synthesis of unique derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15FN4O |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
1-(5,6-dimethylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H15FN4O/c1-7-8(2)14-6-15-9(7)16-4-3-11(12,5-16)10(13)17/h6H,3-5H2,1-2H3,(H2,13,17) |
InChI Key |
ZHUMXYKTWOEGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(C2)(C(=O)N)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















